molecular formula C19H18ClFN2O2 B7698139 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B7698139
M. Wt: 360.8 g/mol
InChI Key: YYFVOKPJKVFGQK-UHFFFAOYSA-N
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Description

1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a complex organic compound characterized by its benzoyl group, piperidine ring, and chloro- and fluoro-substituted phenyl group

Mechanism of Action

Target of Action

The primary target of 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is Glycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.

Biochemical Pathways

The compound’s action primarily affects the glycogenolysis pathway . By modulating the activity of glycogen phosphorylase, it can influence the rate at which glycogen is broken down into glucose-1-phosphate. This could have downstream effects on other pathways involved in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide can be compared to other similar compounds, such as:

  • N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate: Similar structure but different functional groups.

  • Indole derivatives: Contains the indole nucleus, which is also found in many bioactive compounds.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-16-12-15(6-7-17(16)21)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFVOKPJKVFGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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